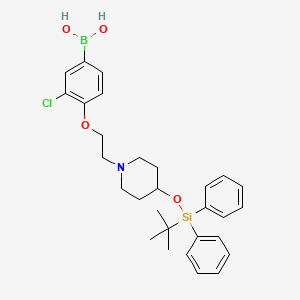

(4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid

Overview

Description

The compound “(4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid” is a chemical substance used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Molecular Structure Analysis

The molecular formula of this compound is C29H37BClNO4Si . It has a molecular weight of 537.958 . The structure includes a tert-butyldiphenylsilyl group, a piperidin-1-yl group, an ethoxy group, and a 3-chlorophenyl boronic acid group .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 629.8±65.0 °C at 760 mmHg . The melting point is not specified . It has a flash point of 334.7±34.3 °C .Scientific Research Applications

Synthesis and Pharmaceutical Applications

Stereocontrolled Synthesis in Antibacterial Applications : A study by Mori, Somada, and Oida (2000) demonstrated the stereocontrolled synthesis of tricyclic carbapenem derivatives, which incorporated a piperidine ring linked to the carbapenem skeleton. This synthesis was pivotal in creating compounds with potent in vitro activities against both gram-positive and gram-negative bacteria (Mori, Somada, & Oida, 2000).

Large-Scale Chiral Synthesis for Drug Development : Lau et al. (2002) described a large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives. This process is significant in the context of developing pharmaceuticals, as it allows for the production of specific piperidine derivatives on a large scale (Lau et al., 2002).

Synthesis of Enantiopure Derivatives for Pharmaceutical Applications : A study by Marin et al. (2004) focused on synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. These compounds have applications in pharmaceutical synthesis, highlighting the relevance of this chemical in medicinal chemistry (Marin et al., 2004).

Analytical and Bioanalytical Studies

- Metabolite Profiling in Cancer Research : Zagade et al. (2020) conducted a study involving a boronic acid-based anticancer molecule, focusing on its bioanalysis and metabolite profiling. This research is crucial for understanding the metabolic pathways and potential efficacy of new cancer treatment drugs (Zagade et al., 2020).

Chemical Synthesis and Catalysis

Synthesis of Antiosteoclast Activity Compounds : Reddy et al. (2012) synthesized a new family of compounds with significant antiosteoclast and osteoblast activity. This research is important for developing treatments for bone-related diseases (Reddy et al., 2012).

Catalysis in Oxidative Cyclization : Dönges et al. (2014) explored the catalytic potential of cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes in oxidative cyclization. This has implications for developing new methods in synthetic organic chemistry (Dönges et al., 2014).

Rhodium-Catalyzed Asymmetric Arylation : A study by He et al. (2012) on the rhodium/diene-catalyzed asymmetric arylation of arylboronic acids to N-Boc-protected α,β-unsaturated δ-lactam demonstrated the synthesis of chiral 4-aryl-2-piperidinones. This is important for the asymmetric synthesis of organic compounds (He et al., 2012).

properties

IUPAC Name |

[4-[2-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]ethoxy]-3-chlorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37BClNO4Si/c1-29(2,3)37(25-10-6-4-7-11-25,26-12-8-5-9-13-26)36-24-16-18-32(19-17-24)20-21-35-28-15-14-23(30(33)34)22-27(28)31/h4-15,22,24,33-34H,16-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRKVLUYJPZMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37BClNO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1408155.png)

![1-(2-Cyclohexylethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1408157.png)

![1-[(2-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1408169.png)

![8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1408175.png)